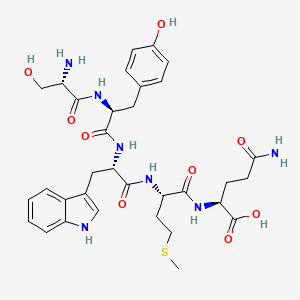
H-Ser-Tyr-Trp-Met-Gln-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ser-Tyr-Trp-Met-Gln-OH is a peptide composed of the amino acids serine, tyrosine, tryptophan, methionine, and glutamine. Peptides like this one are essential in various biochemical processes and have significant roles in biological systems. Each amino acid in this sequence contributes unique properties to the peptide, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Tyr-Trp-Met-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group is common in industrial peptide synthesis due to its stability and ease of removal .
化学反応の分析
Types of Reactions
Peptides like H-Ser-Tyr-Trp-Met-Gln-OH can undergo various chemical reactions, including:
Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
Peptides like H-Ser-Tyr-Trp-Met-Gln-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents due to their biological activity. They can be used in drug development and as biomarkers.
Industry: Employed in the production of biopharmaceuticals and as components in various industrial processes.
作用機序
The mechanism of action of peptides like H-Ser-Tyr-Trp-Met-Gln-OH involves their interaction with specific molecular targets. These interactions can include:
Binding to receptors: Peptides can act as ligands, binding to receptors on cell surfaces and triggering signaling pathways.
Enzyme inhibition: Some peptides can inhibit the activity of enzymes by binding to their active sites.
Protein-protein interactions: Peptides can modulate protein-protein interactions, affecting various cellular processes.
類似化合物との比較
Similar Compounds
H-Ser-Tyr-Trp-Met-Gln-NH2: Similar to H-Ser-Tyr-Trp-Met-Gln-OH but with an amide group at the C-terminus.
H-Ser-Tyr-Trp-Met-Gln-Ser-OH: An extended version with an additional serine residue.
H-Ser-Tyr-Trp-Met-Gln-Ala-OH: Contains an alanine residue instead of serine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and tryptophan makes it particularly interesting for studies involving oxidation and fluorescence .
特性
CAS番号 |
227026-64-4 |
|---|---|
分子式 |
C33H43N7O9S |
分子量 |
713.8 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H43N7O9S/c1-50-13-12-24(30(45)38-25(33(48)49)10-11-28(35)43)37-32(47)27(15-19-16-36-23-5-3-2-4-21(19)23)40-31(46)26(39-29(44)22(34)17-41)14-18-6-8-20(42)9-7-18/h2-9,16,22,24-27,36,41-42H,10-15,17,34H2,1H3,(H2,35,43)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,48,49)/t22-,24-,25-,26-,27-/m0/s1 |
InChIキー |
LTVUPGAAFAYYOL-KGRAHGMMSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
正規SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



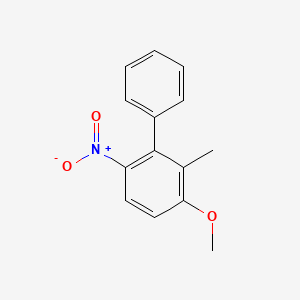
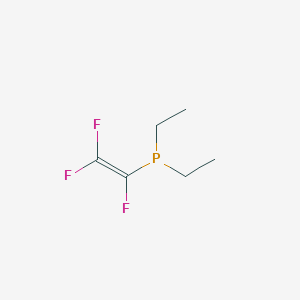
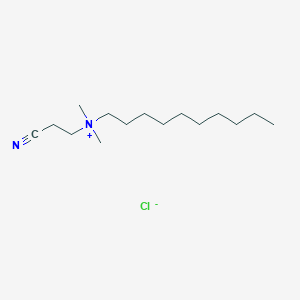
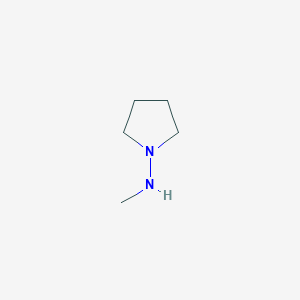
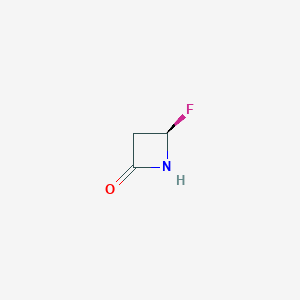
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)

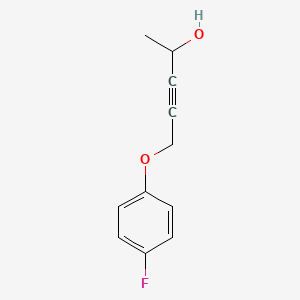

![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

